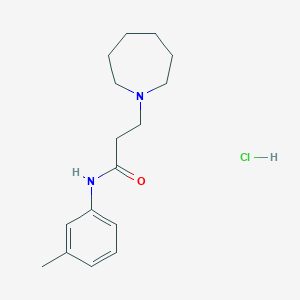
3-(1-azepanyl)-N-(3-methylphenyl)propanamide hydrochloride
Descripción general
Descripción
3-(1-azepanyl)-N-(3-methylphenyl)propanamide hydrochloride, also known as AZD-5213, is a small molecule drug candidate that has been developed for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. It is a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a key role in the regulation of inflammation and immune response in the respiratory system.
Mecanismo De Acción
The mechanism of action of 3-(1-azepanyl)-N-(3-methylphenyl)propanamide hydrochloride involves the inhibition of PDE4, an enzyme that plays a key role in the regulation of inflammation and immune response in the respiratory system. By inhibiting PDE4, this compound reduces the production of inflammatory mediators such as cytokines and chemokines, leading to a reduction in inflammation and improved lung function.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to reduce inflammation and improve lung function in animal models of COPD and asthma. This is thought to be due to its ability to inhibit PDE4 and reduce the production of inflammatory mediators such as cytokines and chemokines. This compound has also been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(1-azepanyl)-N-(3-methylphenyl)propanamide hydrochloride is its selectivity for PDE4, which reduces the risk of off-target effects and improves its safety profile. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in clinical settings. Additionally, further studies are needed to determine the optimal dosage and dosing regimen for this compound.
Direcciones Futuras
There are several future directions for the development of 3-(1-azepanyl)-N-(3-methylphenyl)propanamide hydrochloride. One area of research is the optimization of the drug's pharmacokinetic properties, such as its half-life and bioavailability, to improve its efficacy in clinical settings. Another area of research is the identification of biomarkers that can be used to predict patient response to this compound, which could help to personalize treatment and improve outcomes. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, and to explore its potential for the treatment of other respiratory diseases beyond COPD and asthma.
Aplicaciones Científicas De Investigación
3-(1-azepanyl)-N-(3-methylphenyl)propanamide hydrochloride has been extensively studied in preclinical models of respiratory diseases, including animal models of COPD and asthma. In these studies, this compound has been shown to reduce inflammation and improve lung function, suggesting that it may be a promising drug candidate for the treatment of these diseases.
Propiedades
IUPAC Name |
3-(azepan-1-yl)-N-(3-methylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-14-7-6-8-15(13-14)17-16(19)9-12-18-10-4-2-3-5-11-18;/h6-8,13H,2-5,9-12H2,1H3,(H,17,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCYYLJHHUORDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2CCCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



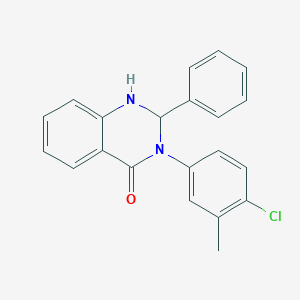
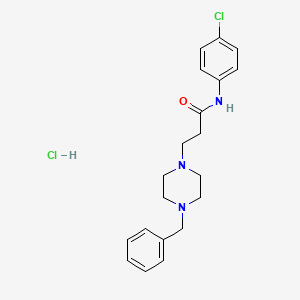
![N-[2-(3-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B3945466.png)
![N-(4-{[4-(4-fluorobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3945470.png)
![1-sec-butyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3945473.png)
![2-(4-methylphenyl)-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B3945478.png)
![3-(2-amino-1,3-thiazol-4-yl)-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B3945484.png)
![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B3945487.png)
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B3945493.png)
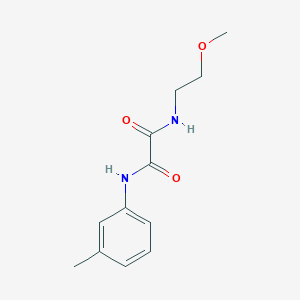
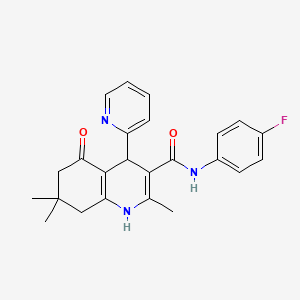


![2-(benzoylamino)-N-(1-{[(2-methoxyphenyl)amino]carbonyl}-2-methylpropyl)benzamide](/img/structure/B3945549.png)